2-(2-Methylpyridin-4-yl)-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylpyridin-4-yl)-1,3-benzothiazole is an organic compound that belongs to the class of heterocyclic aromatic compounds It is composed of a benzothiazole ring fused with a pyridine ring, which is substituted with a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpyridin-4-yl)-1,3-benzothiazole typically involves the condensation of 2-aminothiophenol with 2-methyl-4-pyridinecarboxaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the benzothiazole ring. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpyridin-4-yl)-1,3-benzothiazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles such as amines, halides, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-(2-Methylpyridin-4-yl)-1,3-benzothiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Methylpyridin-4-yl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to metal ions or proteins, altering their function and activity. The compound’s ability to modulate biological pathways makes it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methylpyridin-4-yl)-1,3-benzoxazole: Similar structure but with an oxygen atom replacing the sulfur atom in the benzothiazole ring.
2-(2-Methylpyridin-4-yl)-1,3-benzimidazole: Similar structure but with a nitrogen atom replacing the sulfur atom in the benzothiazole ring.
Uniqueness
2-(2-Methylpyridin-4-yl)-1,3-benzothiazole is unique due to the presence of the sulfur atom in the benzothiazole ring, which imparts distinct electronic and chemical properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry .
Properties
CAS No. |
64434-96-4 |
---|---|
Molecular Formula |
C13H10N2S |
Molecular Weight |
226.30 g/mol |
IUPAC Name |
2-(2-methylpyridin-4-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C13H10N2S/c1-9-8-10(6-7-14-9)13-15-11-4-2-3-5-12(11)16-13/h2-8H,1H3 |
InChI Key |
WRKMRNFZDIAXLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.